Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-
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Overview
Description
1-t-Butoxy-4-fluorobenzene is an organic compound with the molecular formula C10H13FO It is a derivative of fluorobenzene, where a tert-butoxy group is substituted at the para position relative to the fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-t-Butoxy-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 1-t-Butoxy-4-fluorobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also emphasizes the importance of safety measures due to the handling of reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-t-Butoxy-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butoxy group directs incoming electrophiles to the ortho and para positions.
Oxidation Reactions: Oxidation of the tert-butoxy group can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the fluorine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution: Products include ortho- and para-substituted derivatives.
Oxidation: Products include tert-butyl ketone or carboxylic acid derivatives.
Reduction: Products include the corresponding hydrocarbon.
Scientific Research Applications
1-t-Butoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-t-Butoxy-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
Comparison with Similar Compounds
Fluorobenzene: A simpler analog with only a fluorine substituent.
1-t-Butoxy-2-fluorobenzene: An isomer with the tert-butoxy group at the ortho position.
4-Bromofluorobenzene: A compound with a bromine substituent instead of the tert-butoxy group.
Uniqueness: 1-t-Butoxy-4-fluorobenzene is unique due to the presence of both a tert-butoxy group and a fluorine atom, which impart distinct electronic and steric properties. This combination can influence the compound’s reactivity and interactions, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
16222-41-6 |
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Molecular Formula |
C10H13FO |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
InChI Key |
JFMCEYRRODNRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
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